

# Sucrose myristate chemical structure and properties

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## Compound of Interest

Compound Name: Sucrose myristate

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## Sucrose Myristate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sucrose myristate**, a monoester of sucrose and myristic acid, is a non-ionic surfactant with a wide range of applications in the pharmaceutical, cosmetic, and food industries. Its biocompatibility, biodegradability, and emulsifying properties make it a subject of increasing interest in drug delivery systems, formulation science, and biomedical research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, purification, and biological activities of **sucrose myristate**, with a focus on experimental methodologies and its potential role in cellular signaling.

### Chemical Structure and Isomers

Sucrose is a disaccharide composed of a glucose unit and a fructose unit linked by a glycosidic bond. It possesses eight hydroxyl groups available for esterification. Consequently, the esterification of sucrose with one equivalent of myristic acid can result in a mixture of positional isomers. The most common isomers are those where the myristoyl group is attached to one of the primary hydroxyl groups at positions 6, 1', or 6' of the sucrose backbone due to their higher

reactivity. The general chemical structure of **sucrose myristate** is depicted below, with "R" representing the myristoyl group (C<sub>14</sub>H<sub>27</sub>O).

The IUPAC name for a specific isomer, sucrose 6-O-myristate, is [(2R,3R,4S,5R,6R)-6-[[[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl tetradecanoate. Commercial **sucrose myristate** is often a mixture of these isomers.

## Physicochemical Properties

A summary of the key physicochemical properties of **sucrose myristate** is presented in the table below. These properties can vary slightly depending on the specific isomeric composition and purity of the product.

Property	Value	Reference
Molecular Formula	C26H48O12	[1]
Molecular Weight	552.65 g/mol	[1]
CAS Number	27216-47-3	[1]
Appearance	White to off-white powder	
Melting Point	180-186 °C	
Density	1.33 g/cm <sup>3</sup>	[1]
Hydrophilic-Lipophilic Balance (HLB)	The HLB value of sucrose esters can be modulated by the degree of esterification. For monoesters like sucrose myristate, the HLB value is generally high, indicating good water solubility and oil-in-water emulsifying properties. The calculated HLB for a sucrose monoester is typically around 16, though this can be influenced by the fatty acid chain length.	[2]
Solubility	Soluble in water and polar organic solvents.	
Critical Micelle Concentration (CMC)	The CMC for C14 sucrose esters (sucrose myristate) is approximately 0.02 mM.	

## Spectroscopic Characterization

Detailed spectroscopic data is crucial for the structural elucidation and quality control of **sucrose myristate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The  $^1\text{H}$  NMR spectrum of **sucrose myristate** is complex due to the numerous protons in the sucrose moiety. Key signals would include:
  - Signals for the anomeric protons of the glucose and fructose units.
  - A complex multiplet region for the other sugar protons.
  - Characteristic signals for the protons of the myristoyl chain, including a triplet for the terminal methyl group and multiplets for the methylene groups.
  - The protons on the carbon bearing the ester group will be shifted downfield compared to their positions in native sucrose.
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum will show:
  - Distinct signals for the 12 carbons of the sucrose backbone.
  - Signals for the carbonyl carbon of the ester group (around 170-175 ppm).
  - A series of signals for the carbons of the myristoyl alkyl chain.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **sucrose myristate** would exhibit characteristic absorption bands:

- A broad band in the region of  $3600\text{-}3200\text{ cm}^{-1}$  corresponding to the O-H stretching vibrations of the remaining hydroxyl groups on the sucrose molecule.
- A strong absorption band around  $1740\text{-}1730\text{ cm}^{-1}$  due to the C=O stretching vibration of the ester group.
- C-H stretching vibrations of the alkyl chain in the  $2920\text{-}2850\text{ cm}^{-1}$  region.
- C-O stretching vibrations in the fingerprint region ( $1200\text{-}1000\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **sucrose myristate**. In electrospray ionization (ESI-MS), the molecule is often detected as a sodium adduct  $[M+Na]^+$ . Tandem mass spectrometry (MS/MS) can provide structural information. The fragmentation of sucrose esters typically involves the cleavage of the glycosidic bond and the loss of the fatty acid chain.

## Experimental Protocols

### Synthesis of Sucrose Myristate (Transesterification)

This protocol describes a common laboratory-scale synthesis of **sucrose myristate** via transesterification.

Materials:

- Sucrose
- Methyl myristate
- Potassium carbonate (catalyst)
- Dimethylformamide (DMF, solvent)
- n-Butanol
- Chloroform
- 5% Sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve sucrose (1 molar equivalent) and methyl myristate (1 molar equivalent) in anhydrous DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add a catalytic amount of potassium carbonate.

- Heat the reaction mixture to 90-100 °C under reduced pressure to facilitate the removal of methanol, a byproduct of the reaction.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Add n-butanol to the reaction mixture and evaporate the solvent under reduced pressure to remove residual DMF.
- Dissolve the residue in a mixture of n-butanol and chloroform.
- Wash the organic phase with a 5% sodium chloride solution to remove the catalyst and unreacted sucrose.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure to obtain the crude **sucrose myristate**.

## Purification of Sucrose Myristate

The crude product can be purified by solvent extraction.

Procedure:

- Disperse the crude **sucrose myristate** in water.
- Extract the aqueous dispersion with ethyl acetate to remove unreacted fatty acid esters and other nonpolar impurities.
- The purified **sucrose myristate** remains in the aqueous phase, which can then be lyophilized to obtain a pure powder.

## Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of sucrose esters by HPLC.

#### Instrumentation:

- HPLC system with a reversed-phase C8 or C18 column.
- Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

#### Mobile Phase:

- A gradient of methanol and water is commonly used. For example, a gradient from 70% methanol to 100% methanol over 30 minutes.

#### Procedure:

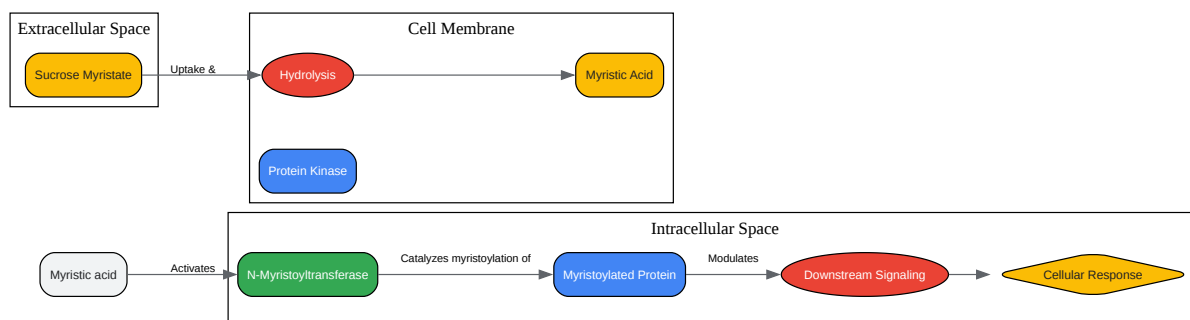
- Prepare a standard solution of **sucrose myristate** of known concentration in the mobile phase.
- Dissolve the sample in the mobile phase.
- Inject the standard and sample solutions into the HPLC system.
- Monitor the elution profile and quantify the **sucrose myristate** content based on the peak area of the standard.

## Biological Activity and Signaling Pathways

Sucrose esters, including **sucrose myristate**, have been shown to possess biological activities, such as antimicrobial properties. They can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

While there is no direct evidence of **sucrose myristate** itself being a signaling molecule, its constituent fatty acid, myristic acid, is known to be involved in cellular signaling. Myristic acid can be covalently attached to the N-terminus of certain proteins in a process called N-myristoylation. This modification is crucial for the proper localization and function of these proteins, many of which are involved in signal transduction pathways.

Below is a conceptual diagram illustrating a potential signaling pathway influenced by myristic acid, which could be relevant in the context of **sucrose myristate**'s biological effects, as the ester can be hydrolyzed to release myristic acid.



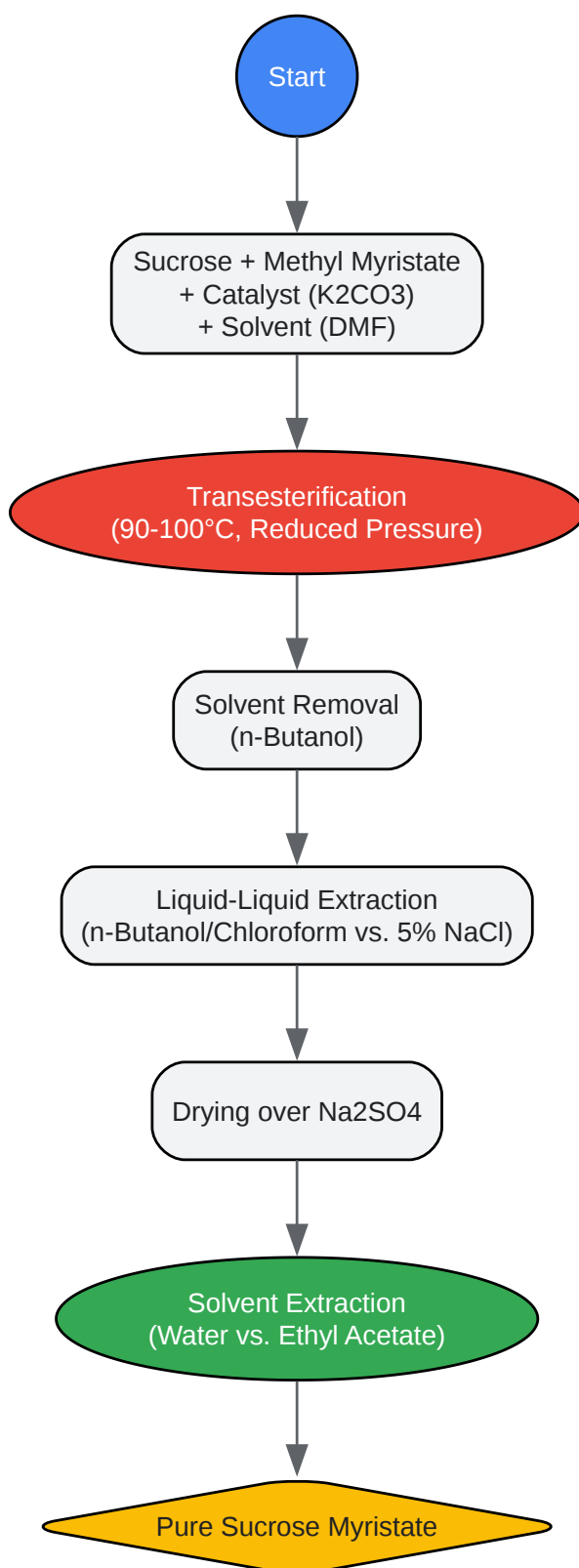
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Caption: A potential signaling pathway initiated by the hydrolysis of **sucrose myristate**.

### Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of **sucrose myristate**.





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Caption: A generalized experimental workflow for the synthesis and purification of **sucrose myristate**.

## Conclusion

**Sucrose myristate** is a versatile and valuable compound with significant potential in various scientific and industrial fields. Its well-defined chemical structure and tunable physicochemical properties make it an excellent candidate for advanced applications in drug delivery and formulation science. A thorough understanding of its synthesis, purification, and characterization is essential for researchers and professionals working with this promising excipient. Further investigation into its specific biological activities and interactions with cellular systems will undoubtedly open up new avenues for its use in biomedical applications.

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## References

- 1. bocsci.com [bocsci.com]
- 2. Sucrose esters - Wikipedia [en.wikipedia.org]
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